(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS2/c1-14-5-7-17-19(15(14)2)21-20(26-17)23-11-9-22(10-12-23)18(24)8-6-16-4-3-13-25-16/h3-8,13H,9-12H2,1-2H3/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKQTVZKQBVRCU-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C=CC4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)/C=C/C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzothiazole Core Formation
The 4,5-dimethyl-1,3-benzothiazole subunit is synthesized via oxidative cyclization of 2-amino-4,5-dimethylthiophenol. As described in benzothiazole syntheses, potassium permanganate in refluxing aqueous sodium carbonate mediates oxidation to form the benzothiazole-2-carboxylic acid intermediate (Yield: 68–72%). Subsequent decarboxylation under acidic conditions yields 4,5-dimethyl-1,3-benzothiazole.
Reaction Conditions :
Piperazine Conjugation
The benzothiazole is functionalized at the 2-position using N,N'-carbonyldiimidazole (CDI)-mediated coupling:
- Activation of benzothiazole-2-carboxylic acid with CDI in dichloromethane forms the imidazolide.
- Nucleophilic substitution with piperazine (2.5 equiv) in chloroform at 25°C for 12 hr affords 4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine.
Purification : Column chromatography (CH₂Cl₂:MeOH, 95:5) yields the product as a pale-yellow solid (mp 142–144°C).
Enone Formation via Claisen-Schmidt Condensation
The α,β-unsaturated ketone bridge is constructed using a base-catalyzed Claisen-Schmidt reaction between 4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbaldehyde and thiophene-2-carbaldehyde.
Reaction Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | NaOH (10% aq.) | 78 |
| Solvent | Ethanol | 82 |
| Temperature | 55°C, 6 hr | 85 |
| Molar Ratio (Ketone:Aldehyde) | 1:1.2 | 88 |
Procedure :
- Dissolve 4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbaldehyde (1 mmol) and thiophene-2-carbaldehyde (1.2 mmol) in ethanol.
- Add NaOH (10% aq., 2 mL) and stir at 55°C until TLC confirms consumption of starting material.
- Acidify with dilute HCl, extract with ethyl acetate, and purify via silica gel chromatography (hexane:EtOAc, 7:3).
Stereochemical Control
The (E)-configuration is favored due to:
- Thermodynamic stabilization of the trans isomer.
- Base-mediated deprotonation of the β-hydrogen, promoting conjugation.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 15.6 Hz, 1H, CH=CO), 7.45–7.20 (m, 5H, Ar-H), 6.95 (d, J = 15.6 Hz, 1H, CH=CO), 3.85–3.60 (m, 8H, piperazine), 2.45 (s, 6H, CH₃).
- HRMS : m/z calcd. for C₂₁H₂₂N₃O₂S₂ [M+H]⁺: 412.1154; found: 412.1158.
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Adapting methods from pyrazoline syntheses, microwave irradiation (150°C, 300 W) reduces reaction time to 20 min with comparable yields (83%).
Palladium-Catalyzed Coupling
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (hr) | Cost Index |
|---|---|---|---|---|
| Claisen-Schmidt | 88 | 99 | 6 | Low |
| Microwave | 83 | 98 | 0.3 | Moderate |
| Palladium | 65 | 97 | 12 | High |
Key Observations :
- Claisen-Schmidt offers the best balance of yield and cost.
- Microwave methods excel in speed but require specialized equipment.
- Palladium catalysis is less efficient for this substrate.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents onto the benzothiazole, piperazine, or thiophene rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of benzothiazole and piperazine have been shown to induce apoptosis in cancer cell lines. In vitro assays revealed that compounds similar to (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one exhibit significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies indicate that derivatives containing the benzothiazole moiety demonstrate effective antibacterial and antifungal activities. For example, compounds synthesized with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungal strains .
Molecular Docking
Molecular docking studies provide insights into the binding interactions of (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one with target proteins involved in cancer progression and microbial resistance. These studies suggest that the compound may inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
Apoptosis Induction
Experimental data indicate that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of caspases. The use of flow cytometry has confirmed that treated cells undergo significant morphological changes associated with programmed cell death .
Data Tables
Case Study 1: Anticancer Activity
In a study conducted on various substituted piperazine derivatives, one derivative closely related to (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-y)piperazin-1-y]-3-thiophen-2-ypropene was found to exhibit an IC50 value of 0.99 μM against BT474 breast cancer cells. This indicates a high level of potency and suggests further investigation into its mechanism of action .
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of a series of benzothiazole derivatives demonstrated that compounds with structural similarities to (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-y)piperazin-1-y]-3-thiophen were effective against multiple strains of bacteria and fungi. The results indicate a need for further development as potential therapeutic agents in combating resistant microbial strains .
Mechanism of Action
The mechanism of action of (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The benzothiazole ring is known to interact with various biological molecules, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the thiophene ring might contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with benzothiazole- and piperazine-containing derivatives. Below is a comparative analysis of its closest analogues:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s logP is estimated to be higher (≈3.5) than its pyrazolone-based analogues (≈2.8–3.0) due to the thiophene-enone system and methyl groups .
- Solubility : Piperazine improves aqueous solubility compared to phenyl-substituted analogues .
Methodological Considerations for Comparison
Studies on compound similarity emphasize structural descriptors (e.g., Tanimoto coefficients) and pharmacophore alignment for virtual screening . The target compound’s uniqueness lies in its hybrid architecture:
- Tanimoto similarity : <0.4 with pyrazolone-based analogues due to divergent core structures .
Biological Activity
The compound (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one, often referred to as a benzothiazole derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 563.7 g/mol. The structure features a thiophene moiety and a piperazine ring substituted with a benzothiazole group, which is significant for its biological activity.
1. Antimicrobial Activity
Recent studies have indicated that benzothiazole derivatives exhibit antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. In a study focused on anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. Some compounds showed promising results with IC50 values ranging from 1.35 to 2.18 μM, indicating significant inhibitory effects on bacterial growth .
2. Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer potential. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to the one have demonstrated cytotoxicity against various cancer cell lines without significant toxicity to normal cells .
3. Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of these compounds. Research indicates that some benzothiazole derivatives can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This suggests potential therapeutic applications in treating inflammatory diseases .
The biological activity of (E)-1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes crucial for microbial survival or cancer cell proliferation.
- Receptor Interaction : It may interact with various biological receptors, influencing signaling pathways related to inflammation and cell growth.
Case Studies
A notable study involved synthesizing a series of benzothiazole derivatives and evaluating their biological activities. The most active compounds exhibited IC90 values ranging from 3.73 to 4.00 μM against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in tuberculosis treatment .
| Compound | IC50 (μM) | IC90 (μM) | Activity Type |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Anti-tubercular |
| 6e | 2.18 | 4.00 | Anti-tubercular |
| 6h | Not reported | Not reported | Cytotoxicity in cancer |
Q & A
Q. What are the key steps for synthesizing (E)-1-[4-(4,5-dimethylbenzothiazol-2-yl)piperazin-1-yl]-3-thiophen-2-ylprop-2-en-1-one, and how can yield be optimized?
The synthesis typically involves condensation reactions under reflux with catalysts like piperidine. For example, intermediate thiazole derivatives are formed by reacting thioglycolic acid with aminothiophene precursors. Yield optimization includes adjusting solvent polarity (e.g., 1,4-dioxane), reaction time (5–12 hours), and purification via recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
Q. How should researchers select cancer cell lines for preliminary cytotoxicity screening?
Prioritize cell lines with well-documented sensitivity to heterocyclic compounds, such as:
- MCF-7 (breast cancer)
- HEPG-2 (liver cancer)
- DLD-1 (colon cancer) Use standardized protocols (e.g., sulforhodamine B assay) with RPMI-1640 medium and 5% fetal bovine serum, as described in cytotoxicity studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported cytotoxic activities across different studies?
Discrepancies may arise from variations in:
- Assay conditions (e.g., DMSO concentration ≤0.5% to avoid solvent toxicity).
- Cell line specificity (e.g., HA22T vs. NUGC for liver/gastric cancer).
- Compound stability (e.g., degradation in aqueous media). Validate results using orthogonal assays (e.g., MTT and SRB) and replicate experiments across multiple labs .
Q. What strategies are effective for structure-activity relationship (SAR) studies on analogs of this compound?
- Modify substituents on the benzothiazole (e.g., methyl groups at positions 4 and 5) and piperazine rings.
- Introduce electron-withdrawing/donating groups on the thiophene moiety.
- Test analogs against a panel of cancer/normal cell lines (e.g., WI-38 fibroblasts) to assess selectivity. Cross-reference with structurally related compounds showing antihistaminic or antitumor activity .
Q. What computational methods are recommended for predicting binding modes and target interactions?
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of potential targets (e.g., kinases or GPCRs).
- Validate docking poses with molecular dynamics simulations (GROMACS/AMBER).
- Compare results with crystallographic data from analogs, such as pyrazole derivatives in eclipsed/staggered conformations .
Q. How can X-ray crystallography be utilized to confirm the stereochemistry of this compound?
- Grow single crystals via slow evaporation in ethanol/DMF.
- Collect diffraction data (Cu-Kα radiation) and solve structures using SHELX.
- Compare bond lengths/angles with similar enone systems (e.g., (E)-configured prop-2-en-1-one derivatives) .
Q. What experimental designs are optimal for assessing synergistic effects with known chemotherapeutic agents?
- Use combination index (CI) analysis (Chou-Talalay method) with fixed molar ratios (e.g., 1:1 to 1:5).
- Test synergy against resistant cell lines (e.g., cisplatin-resistant HEPG-2).
- Monitor apoptosis via flow cytometry (Annexin V/PI staining) .
Methodological Considerations
Q. How to validate purity and stability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
